2-Amino-1-methylpyrrole hydrochloride
CAS No.:
Cat. No.: VC18558387
Molecular Formula: C5H9ClN2
Molecular Weight: 132.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9ClN2 |
|---|---|
| Molecular Weight | 132.59 g/mol |
| IUPAC Name | 1-methylpyrrol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H8N2.ClH/c1-7-4-2-3-5(7)6;/h2-4H,6H2,1H3;1H |
| Standard InChI Key | PQSIVSNHVMVBGI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-1-methylpyrrole hydrochloride consists of a five-membered pyrrole ring (C₄H₄N) with substituents at the 1- and 2-positions: a methyl group (-CH₃) and an amino group (-NH₂), respectively. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for biological applications. The molecular formula is C₅H₈N₂·HCl, with a molecular weight of 136.59 g/mol.
Table 1: Comparative Properties of Pyrrole Derivatives
While specific data for 2-amino-1-methylpyrrole hydrochloride are scarce, its acetylated analog, 2-acetyl-1-methylpyrrole, exhibits a boiling point of 200–202°C and a density of 1.04 g/mL . These properties suggest that the amino derivative may similarly display moderate polarity and thermal stability.
Spectroscopic Characteristics
The amino and methyl substituents influence the compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra. In related compounds, the amino group typically shows IR absorption bands near 3300–3500 cm⁻¹ (N-H stretch), while the pyrrole ring’s aromatic protons resonate at δ 6.5–7.5 ppm in ¹H NMR .
Synthesis and Manufacturing Processes
Grignard Reaction Pathways
A common method for synthesizing 1-methylpyrrole derivatives involves Grignard reagents. For example, 2-acetyl-1-methylpyrrole is synthesized by reacting N-methylpyrrole with acetyl chloride in the presence of a Grignard reagent . Adapting this approach, 2-amino-1-methylpyrrole hydrochloride could be synthesized via:
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Friedel-Crafts Acetylation: Introducing an acetyl group to N-methylpyrrole.
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Reductive Amination: Converting the acetyl group to an amino group using ammonia and a reducing agent.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediates
Pyrrole derivatives are pivotal in drug discovery due to their bioisosteric compatibility with aromatic moieties in biological targets. For instance, 4-amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride is used in neurological drug synthesis . By analogy, 2-amino-1-methylpyrrole hydrochloride could serve as a precursor for:
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Anticancer Agents: Pyrrole-based inhibitors targeting kinase enzymes.
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Antimicrobials: Compounds disrupting bacterial cell wall synthesis.
Agrochemical Development
Methylpyrrole derivatives enhance pesticide efficacy by improving plant systemic absorption. The amino group’s polarity may facilitate interactions with plant enzymes, as seen in herbicidal sulfonamide derivatives .
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